Cas no 2171356-93-5 ((2R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid)

(2R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid structure
2171356-93-5 structure
商品名:(2R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid
CAS番号:2171356-93-5
MF:C28H34N2O5
メガワット:478.579967975616
CID:6339609
PubChem ID:165811494

(2R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid
    • EN300-1500555
    • 2171356-93-5
    • (2R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
    • インチ: 1S/C28H34N2O5/c1-27(2,3)24(25(32)33)29-23(31)15-28(4,17-13-14-17)30-26(34)35-16-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,17,22,24H,13-16H2,1-4H3,(H,29,31)(H,30,34)(H,32,33)/t24-,28?/m0/s1
    • InChIKey: SPZIUWCDNRLBFP-ZZDYIDRTSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C)(CC(N[C@@H](C(=O)O)C(C)(C)C)=O)C1CC1)=O

計算された属性

  • せいみつぶんしりょう: 478.24677219g/mol
  • どういたいしつりょう: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 782
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

(2R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1500555-250mg
(2R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171356-93-5
250mg
$2525.0 2023-09-27
Enamine
EN300-1500555-50mg
(2R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171356-93-5
50mg
$2306.0 2023-09-27
Enamine
EN300-1500555-100mg
(2R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171356-93-5
100mg
$2415.0 2023-09-27
Enamine
EN300-1500555-1.0g
(2R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171356-93-5
1g
$0.0 2023-06-05
Enamine
EN300-1500555-10000mg
(2R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171356-93-5
10000mg
$11805.0 2023-09-27
Enamine
EN300-1500555-500mg
(2R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171356-93-5
500mg
$2635.0 2023-09-27
Enamine
EN300-1500555-1000mg
(2R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171356-93-5
1000mg
$2745.0 2023-09-27
Enamine
EN300-1500555-5000mg
(2R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171356-93-5
5000mg
$7961.0 2023-09-27
Enamine
EN300-1500555-2500mg
(2R)-2-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3,3-dimethylbutanoic acid
2171356-93-5
2500mg
$5380.0 2023-09-27

(2R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid 関連文献

(2R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acidに関する追加情報

Introduction to Compound with CAS No. 2171356-93-5 and Its Applications in Modern Medicinal Chemistry

The compound with the CAS number 2171356-93-5 is a sophisticated molecule that has garnered significant attention in the field of medicinal chemistry. Its systematic name, (2R)-2-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-3,3-dimethylbutanoic acid, reflects its complex structural features and potential biological activities. This introduction aims to provide a comprehensive overview of the compound, its synthetic pathways, and its emerging applications in pharmaceutical research.

At the heart of this compound's structure is the presence of a chiral center, specifically at the (2R) configuration, which is crucial for its biological activity. The presence of a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group further enhances its structural complexity and functionality. These features make it an attractive candidate for further investigation in drug discovery and development.

The synthesis of this compound involves multiple steps, including the protection and deprotection of amino groups, as well as the introduction of various functional groups. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of such complex molecules. For instance, the use of transition metal-catalyzed reactions has significantly improved the yield and purity of intermediates, making it feasible to produce large quantities for research purposes.

In terms of biological activity, preliminary studies have shown that this compound exhibits promising properties as a potential therapeutic agent. The fluorenylmethoxycarbonyl group is commonly used in peptide synthesis but also serves as a probe for understanding enzyme mechanisms and substrate recognition. The cyclopropyl group can enhance binding affinity by introducing steric hindrance, which is often exploited in drug design to improve target specificity.

One of the most intriguing aspects of this compound is its potential application in the development of novel antibiotics. The structural motifs present in this molecule mimic natural products that have been shown to exhibit antibacterial activity. By leveraging these structural features, researchers are exploring new ways to combat antibiotic-resistant strains of bacteria, which pose a significant global health challenge.

Furthermore, the compound's ability to interact with biological targets has led to interest in its use as a tool compound for studying enzyme inhibition and receptor binding. The Fmoc group, for example, can be used to label proteins or peptides for further characterization using mass spectrometry or other analytical techniques. This has opened up new avenues for understanding the mechanisms of various biological processes.

The role of computational chemistry in designing and optimizing such molecules cannot be overstated. Advanced computational methods allow researchers to predict the binding affinity and selectivity of compounds before they are synthesized, saving time and resources. Molecular docking studies have been particularly useful in identifying potential binding sites on target proteins, which can then be refined through iterative design cycles.

Recent publications have highlighted the importance of stereochemistry in drug design. The (2R) configuration of this compound plays a critical role in its interaction with biological targets. Understanding how chirality influences molecular recognition has led to the development of more effective drugs with improved pharmacokinetic properties. This compound serves as an excellent example of how stereochemical considerations can be integrated into drug discovery programs.

The future prospects for this compound are promising, with ongoing research aimed at expanding its applications in medicinal chemistry. Investigating its potential as a scaffold for drug development could lead to novel therapeutics targeting various diseases. Additionally, exploring its use in combination therapies may provide synergistic effects that enhance treatment outcomes.

In conclusion, the compound with CAS number 2171356-93-5 represents a significant advancement in medicinal chemistry. Its complex structure, characterized by the presence of a chiral center, cyclopropyl group, and fluorenylmethoxycarbonyl protecting group, makes it a versatile molecule with numerous potential applications. As research continues to uncover new therapeutic possibilities, this compound is poised to play a crucial role in the development of next-generation pharmaceuticals.

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